1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne
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Overview
Description
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are connected by an ethyne (acetylene) linkage
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne typically involves the coupling of 3-bromophenylacetylene with 4-chlorophenylacetylene under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethyne linkage to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems, providing insights into their behavior and potential toxicity.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ethyne linkage provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne include:
1-(3-Bromophenyl)-2-(4-fluorophenyl)ethyne: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and applications.
1-(3-Chlorophenyl)-2-(4-bromophenyl)ethyne: The positions of bromine and chlorine are swapped, potentially leading to different chemical and biological properties.
1-(3-Bromophenyl)-2-(4-methylphenyl)ethyne: The presence of a methyl group instead of chlorine can significantly alter the compound’s behavior and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms and the ethyne linkage, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H8BrCl |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-3-[2-(4-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-3,6-10H |
InChI Key |
ZPFYDZUPFDBBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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